molecular formula C14H7ClFNO2 B6405436 5-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid, 95% CAS No. 1261955-93-4

5-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6405436
CAS RN: 1261955-93-4
M. Wt: 275.66 g/mol
InChI Key: JSWFQJXHWNRUSA-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid, 95% (also known as 5-CFC-2-FBA) is a synthetic organic compound that has been used in scientific research for a variety of applications. The compound is composed of a benzene ring with two fluorine atoms and a chlorine atom attached to the ring, and a cyano group attached to the ring. 5-CFC-2-FBA has been studied for its potential use in biochemistry, pharmacology, and medical research.

Scientific Research Applications

5-CFC-2-FBA has been used in scientific research for a variety of applications. It has been used as a substrate for the study of various enzymes, including cytochrome P450s, as well as for the study of enzyme kinetics and inhibition. It has also been used as an inhibitor of various enzymes, including cytochrome P450s, and for the study of enzyme-inhibitor interactions. Additionally, it has been used as a fluorescent probe for the study of the structure and dynamics of proteins, and as a fluorescent marker for the detection of proteins in cells.

Mechanism of Action

The exact mechanism of action of 5-CFC-2-FBA is not known. However, it is believed to interact with enzymes through non-covalent interactions, such as hydrogen bonding and electrostatic interactions. Additionally, the fluorine and chlorine atoms of the compound can form hydrogen bonds with the active site of the enzyme, and the cyano group can interact with the enzyme through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFC-2-FBA are largely unknown. However, it is believed to interact with enzymes through non-covalent interactions, and it has been used as an inhibitor of various enzymes. Additionally, it has been used as a fluorescent marker for the detection of proteins in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-CFC-2-FBA in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, it can be used as a fluorescent probe for the study of the structure and dynamics of proteins, and as a fluorescent marker for the detection of proteins in cells. The main limitation of using 5-CFC-2-FBA in laboratory experiments is the lack of information on its biochemical and physiological effects.

Future Directions

Future research on 5-CFC-2-FBA should focus on elucidating its biochemical and physiological effects. Additionally, further studies should be conducted to explore its potential use as an inhibitor of various enzymes and its potential use as a fluorescent marker for the detection of proteins in cells. Additionally, further studies should be conducted to explore its potential use in drug development and its potential use as a substrate for the study of various enzymes. Finally, further research should be conducted to explore its potential use as a fluorescent probe for the study of the structure and dynamics of proteins.

Synthesis Methods

The synthesis of 5-CFC-2-FBA is typically accomplished using a Friedel-Crafts alkylation reaction between 4-chloro-3-cyanobenzene and 2-fluorobenzoyl chloride. The reaction is catalyzed by anhydrous aluminum chloride in a solvent such as dichloromethane. The reaction yields a 95% pure product of 5-CFC-2-FBA.

properties

IUPAC Name

5-(4-chloro-3-cyanophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-12-3-1-8(5-10(12)7-17)9-2-4-13(16)11(6-9)14(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWFQJXHWNRUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690772
Record name 4'-Chloro-3'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-93-4
Record name 4'-Chloro-3'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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